molecular formula C19H11ClF3N5O2 B2553162 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide CAS No. 919859-62-4

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2553162
CAS No.: 919859-62-4
M. Wt: 433.78
InChI Key: YNTIJDAIUYZHHW-UHFFFAOYSA-N
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Description

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide is a synthetically designed small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold , which is widely recognized in medicinal chemistry as a bioisostere of the purine adenine moiety. This structural characteristic allows it to compete with ATP for binding at the catalytic site of various kinase enzymes, making it a compound of significant interest for investigating signal transduction pathways in cancer biology. Its core structure is frequently employed in the design of potent growth inhibitory agents targeting protein kinases. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated compelling activities in the inhibition of kinases such as CDK2 and EGFR, which are critical regulators of the cell cycle and proliferation. Research into analogs has shown that these compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines, suggesting its potential application as a lead compound in antitumor agent development and kinase inhibitor discovery programs. The product is provided for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N5O2/c20-11-4-3-5-12(8-11)28-16-14(9-25-28)18(30)27(10-24-16)26-17(29)13-6-1-2-7-15(13)19(21,22)23/h1-10H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTIJDAIUYZHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide is a novel compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has emerged as a significant candidate in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-cancer agent and its inhibitory effects on various kinases.

Chemical Structure and Properties

The molecular formula of this compound is C18H13ClF3N5OC_{18}H_{13}ClF_3N_5O with a molecular weight of approximately 399.78 g/mol. The presence of halogen atoms (chlorine and trifluoromethyl) enhances its lipophilicity, potentially improving its interaction with biological targets.

1. Kinase Inhibition

Research indicates that this compound exhibits potent inhibitory activity against several kinases involved in cell signaling pathways, including:

  • Aurora Kinase
  • FLT3 (Fms-like tyrosine kinase 3)
  • JAK2 (Janus kinase 2)

These kinases play critical roles in cancer progression, and their inhibition may lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments .

2. Anti-Cancer Properties

Pre-clinical studies have shown promising results regarding the anti-cancer efficacy of this compound. For instance:

  • Cell Line Studies : In vitro assays using various cancer cell lines demonstrated significant cytotoxic effects, suggesting that the compound may induce apoptosis in cancer cells.
  • Mechanisms of Action : The proposed mechanism includes the disruption of kinase signaling pathways that are crucial for tumor cell proliferation and survival .

3. Structure-Activity Relationship (SAR)

The unique substitution pattern of the compound contributes to its biological activity. The presence of a chlorophenyl group and a trifluoromethyl moiety enhances binding affinity to target proteins compared to other similar compounds. This structural feature is crucial for optimizing therapeutic efficacy while minimizing side effects .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
Kinase InhibitionSignificant inhibition of Aurora kinase, FLT3, and JAK2; potential for anti-cancer therapy.
Anti-inflammatoryInhibits COX enzymes; demonstrates anti-inflammatory properties alongside anti-cancer effects.
Cell Line EfficacyExhibits cytotoxicity in various cancer cell lines; induces apoptosis through kinase pathway disruption.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrazolo[3,4-d]pyrimidine derivatives and related benzamide-containing molecules, emphasizing structural variations, synthetic yields, and functional properties.

Phenylpyrazolo[3,4-d]pyrimidine-Based IGF-1R Antagonist (Example from )

  • Structure: Features a triazole-ethyl linker and a quinolin-3-yl group appended to the pyrimidine core.
  • Key Data :
    • Yield: 68.1% during synthesis.
    • Target: Insulin-like growth factor-1 receptor (IGF-1R) antagonist.
  • Comparison: The addition of a triazole-quinoline system enhances molecular complexity and likely improves receptor binding affinity compared to the simpler benzamide substituent in the target compound. The higher molecular weight (>600 g/mol, inferred from the name) may reduce bioavailability relative to the target compound (433.774 g/mol) .

4-(4-Amino-1-(Chromen-2-yl)ethyl)pyrazolo[3,4-d]pyrimidine Sulfonamide (Example 4, )

  • Structure : Incorporates a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group and a benzenesulfonamide substituent.
  • Key Data: Molecular Weight: 589.1 g/mol (M⁺+1). Melting Point: 175–178°C. Application: Potential kinase inhibitor (implied by structural motifs).
  • Comparison : The chromene and sulfonamide groups introduce rigidity and polarity, which may improve solubility but reduce metabolic stability compared to the target compound’s benzamide and trifluoromethyl groups. The higher molecular weight (589.1 vs. 433.774 g/mol) could also impact pharmacokinetics .

N-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-2-(trifluoromethyl)benzamide ()

  • Structure : Differs from the target compound by substituting the 3-chlorophenyl group with a 4-fluorophenyl moiety.
  • Key Data: Limited synthesis or activity data provided.
  • Fluorine’s smaller size and higher electronegativity could enhance metabolic stability .

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()

  • Structure : A fungicide with a benzamide scaffold and isopropoxy-phenyl group.
  • Key Data :
    • Use: Agricultural fungicide (controls rice sheath blight).
  • Comparison: While both compounds share a 2-(trifluoromethyl)benzamide moiety, flutolanil’s isopropoxy group and lack of a pyrazolopyrimidine core highlight how structural differences dictate divergent applications (pesticide vs.

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